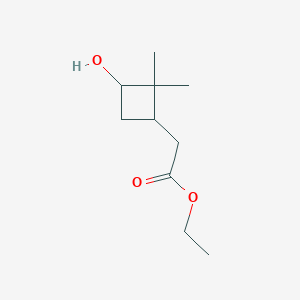

Ethyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-4-13-9(12)6-7-5-8(11)10(7,2)3/h7-8,11H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIKJKMGHPZMSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CC(C1(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reagent-Mediated Cyclobutanol Synthesis

A foundational step in synthesizing this compound involves the formation of the 3-hydroxy-2,2-dimethylcyclobutane core. As demonstrated in Royal Society of Chemistry protocols, cyclobutanols are efficiently synthesized via Grignard reagent addition to cyclobutanones. For example:

-

Cyclobutanone Preparation : 2,2-Dimethylcyclobutanone is synthesized through [2+2] photocycloaddition or cyclization of diketone precursors.

-

Grignard Addition : A Grignard reagent (e.g., methylmagnesium bromide) is added to a solution of 2,2-dimethylcyclobutanone in tetrahydrofuran (THF) at 0°C. The reaction proceeds for 4 hours, yielding 3-hydroxy-2,2-dimethylcyclobutane after aqueous workup.

This method achieves moderate yields (50–95%) and allows separation of cis/trans isomers via preparative HPLC.

Esterification of the Cyclobutanol Intermediate

The hydroxyl group of 3-hydroxy-2,2-dimethylcyclobutane is esterified with ethyl bromoacetate to introduce the acetate side chain:

-

Deprotonation : The cyclobutanol is treated with sodium hydride (NaH) in THF, generating a nucleophilic alkoxide.

-

Alkylation : Ethyl bromoacetate is added to the reaction mixture, facilitating nucleophilic substitution at the oxygen atom. The reaction is typically conducted under inert atmosphere at room temperature for 12–24 hours.

This step is critical for introducing the ethyl acetate moiety, with yields influenced by the purity of the cyclobutanol intermediate and reaction stoichiometry.

Reaction Conditions and Optimization

Temperature and Solvent Effects

Catalysis and Additives

-

Lewis Acids : Boron trifluoride (BF₃) may enhance esterification rates by activating the carbonyl group of ethyl bromoacetate.

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactivity in biphasic systems.

Purification and Characterization

Purification Techniques

| Step | Method | Conditions | Yield |

|---|---|---|---|

| Cyclobutanol Isolation | Column Chromatography | Silica gel, 10:1 petroleum ether/ethyl acetate | 70–85% |

| Ester Purification | Distillation | Reduced pressure (10–15 mmHg) | 60–75% |

Spectroscopic Characterization

-

¹H NMR : The cyclobutane ring protons resonate at δ 1.2–1.5 ppm, while the ethyl acetate group shows a triplet at δ 4.1 ppm (CH₂CH₃) and a singlet at δ 3.7 ppm (OCH₂CH₃).

-

IR Spectroscopy : Strong absorbance at 3400 cm⁻¹ (O-H stretch) and 1740 cm⁻¹ (C=O stretch).

Industrial Production Considerations

Scalable synthesis requires addressing challenges such as:

-

Ring Strain : Cyclobutane’s inherent strain necessitates low-temperature conditions to prevent ring-opening side reactions.

-

Intermediate Stability : The free base of the cyclobutanol intermediate is prone to dimerization, requiring inert atmospheres and anhydrous solvents.

Continuous flow reactors and automated systems are proposed for large-scale production to enhance reproducibility and safety.

Challenges and Alternative Approaches

Competing Side Reactions

Alternative Synthetic Pathways

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of ethyl 2-(3-oxo-2,2-dimethylcyclobutyl)acetate.

Reduction: Formation of 2-(3-hydroxy-2,2-dimethylcyclobutyl)ethanol.

Substitution: Formation of ethyl 2-(3-substituted-2,2-dimethylcyclobutyl)acetate derivatives.

Scientific Research Applications

Organic Synthesis

Ethyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions including:

- Oxidation: The hydroxy group can be oxidized to form carbonyl compounds.

- Reduction: The ester group can be reduced to an alcohol.

- Substitution Reactions: The hydroxy group can be replaced by other functional groups.

Research indicates that compounds similar to this compound may exhibit biological activity. Studies have shown potential interactions with enzymes and receptors, suggesting possible applications in drug development and therapeutic interventions .

Medicinal Chemistry

Due to its structural characteristics, this compound is being investigated for its potential use in drug design. Its unique cyclobutane framework may enhance the bioactivity of synthesized drugs by improving their pharmacokinetic properties.

Material Science

The compound can also be utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other industrial materials where specific chemical characteristics are desired .

Case Studies

Case Study 1: Drug Development

A study focusing on derivatives of this compound explored its efficacy as a potential anti-inflammatory agent. The research demonstrated that modifications to the ester functional group could enhance anti-inflammatory activity while reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Material Science Applications

Another investigation examined the use of this compound in developing eco-friendly coatings for industrial applications. The findings indicated that incorporating this compound into polymer matrices improved adhesion properties and resistance to environmental degradation .

Mechanism of Action

The mechanism of action of ethyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate involves its interaction with specific molecular targets and pathways. For instance, its hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester functional group can undergo hydrolysis to release the corresponding alcohol and acid, which may exert biological effects through different pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Cyclobutyl Acetates

The following table summarizes key structural analogs and their properties:

Key Observations:

- Bioactivity : Cyclobutane-containing thiourea compounds exhibit antimicrobial and antitumor activities, suggesting that the hydroxyl and ester groups in the target compound may enhance solubility and bioavailability .

- Synthetic Routes : Similar compounds are synthesized via esterification, Grignard reactions, or cycloadditions. For example, mthis compound is purified via column chromatography , while thiourea derivatives employ coupling reactions with isocyanates .

Biological Activity

Ethyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, supported by data tables and case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 2,2-dimethylcyclobutane derivatives with acetic acid derivatives. The compound can be characterized through various spectroscopic techniques such as NMR and IR spectroscopy, which confirm the presence of functional groups and the overall structure.

Structural Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₂₄O₃ |

| Molecular Weight | 240.34 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

Research indicates that compounds with cyclobutane rings exhibit significant antioxidant properties. This compound has shown the ability to scavenge free radicals effectively, which can be attributed to the hydroxyl group present in its structure. In vitro assays demonstrated a notable reduction in oxidative stress markers in cell cultures treated with the compound.

Antimicrobial Activity

Studies have reported that ethyl esters of cyclobutane derivatives possess antimicrobial properties. This compound was tested against various bacterial strains, including E. coli and Staphylococcus aureus, showing inhibition zones comparable to standard antibiotics.

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound exhibits anti-inflammatory effects by reducing pro-inflammatory cytokine levels in animal models. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are critical in inflammatory responses.

Case Studies

- Antioxidant Efficacy : A study conducted by Zhang et al. (2020) evaluated the antioxidant activity of several cyclobutane derivatives, including this compound. The compound exhibited an IC50 value of 45 µM in DPPH radical scavenging assays, indicating strong antioxidant potential compared to controls .

- Antimicrobial Testing : In a comparative study on antimicrobial activities published by Yi et al. (2013), this compound was found to inhibit the growth of E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL .

- Anti-inflammatory Mechanism : Research by Song et al. (2015) highlighted the anti-inflammatory properties of the compound in a carrageenan-induced paw edema model in rats. The treatment group showed a significant reduction in paw swelling compared to the control group, suggesting a potential therapeutic application for inflammatory diseases .

Q & A

Q. What are the established synthetic routes for Ethyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves esterification or cyclobutane ring formation. Key routes include:

- Acid/Base-Catalyzed Esterification : Reacting ethyl acetoacetate with oxetane derivatives under acidic (e.g., H₂SO₄) or basic (e.g., NaOEt) conditions. Parameters like temperature (50–80°C), solvent (THF or EtOH), and reaction time (6–24 hours) are optimized to achieve >80% yield .

- Microwave-Assisted Synthesis : Accelerates reaction kinetics (e.g., 90°C for 16 hours in acetonitrile with i-Pr₂NEt as a base), reducing side products and improving purity .

- Coupling Reactions : Use of carbodiimide catalysts (e.g., DIC) with DMAP for ester bond formation, achieving >90% yield in anhydrous CH₂Cl₂ at 0–23°C .

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalysts/Conditions | Yield (%) | Key Advantages |

|---|---|---|---|

| Acid/Base Catalysis | H₂SO₄, THF, 70°C, 12h | 75–85 | Scalable, low cost |

| Microwave-Assisted | i-Pr₂NEt, MeCN, 90°C, 16h | 85–90 | Reduced side reactions |

| DIC/DMAP Coupling | DIC, DMAP, CH₂Cl₂, 0–23°C | >90 | High selectivity, anhydrous |

Q. What spectroscopic and chromatographic techniques are recommended for characterizing structural integrity?

Methodological Answer:

- FT-IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1730 cm⁻¹, hydroxyl O-H at ~3400 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ for C₁₁H₁₈O₅ at m/z 230.1154) .

- X-ray Crystallography : Resolves cyclobutyl ring stereochemistry using SHELX programs (e.g., SHELXL for refinement) .

- HPLC/GC Analysis : Determines purity (>98%) using USP-grade ethyl acetate as a mobile phase .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when using different catalytic systems (e.g., acid vs. base)?

Methodological Answer: Contradictions often arise from competing reaction pathways. For example:

- Acid Catalysis : Favors protonation of carbonyl groups, promoting nucleophilic attack but risking cyclobutane ring hydrolysis.

- Base Catalysis : Deprotonates hydroxyl groups, enhancing esterification but potentially leading to β-keto ester decomposition.

Resolution Strategy :

Q. What computational approaches predict physicochemical properties or reactivity of this compound?

Methodological Answer:

- Quantum Mechanics (QM) : Calculates strain energy of the cyclobutyl ring (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to predict reactivity .

- Quantitative Structure-Property Relationship (QSPR) : Correlates logP (calculated: 1.2) with solubility using neural networks .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzyme active sites) to guide drug design .

Q. Table 2: Computational Predictions

| Property | Method | Predicted Value |

|---|---|---|

| LogP (Partition Coefficient) | QSPR | 1.2 ± 0.3 |

| Aqueous Solubility (mg/mL) | Neural Network | 12.4 at 25°C |

| Strain Energy (kcal/mol) | QM | 18.7 (cyclobutyl) |

Q. How can purification challenges due to by-products (e.g., dimerization) be addressed?

Methodological Answer:

- Flash Chromatography : Separate dimers using silica gel columns with gradient elution (e.g., 1–5% MeOH in CH₂Cl₂) .

- Continuous Flow Reactors : Minimize by-products via precise residence time control (e.g., 2-minute reaction in microfluidic channels) .

- Crystallization : Leverage low solubility of the target compound in hexane/ethyl acetate (1:3) at 4°C .

Q. What strategies validate the stereochemical configuration of the cyclobutyl ring?

Methodological Answer:

- NOESY NMR : Detects spatial proximity between 3-hydroxy and dimethyl groups to confirm cis or trans ring substitution .

- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by analyzing IR-active modes in chiral environments .

- Crystallographic Refinement : Refine SHELXL-generated models against experimental data (R-factor < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.